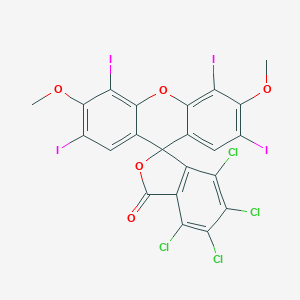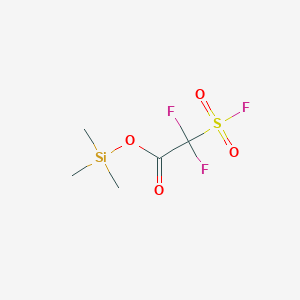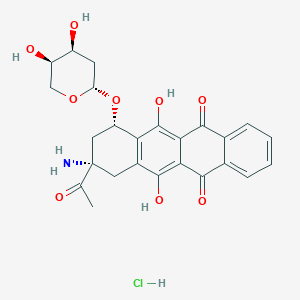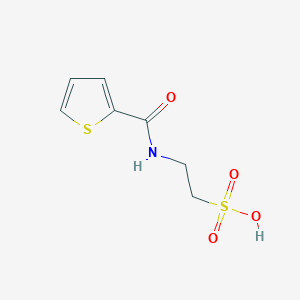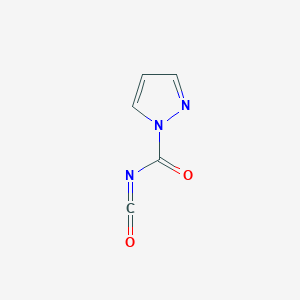![molecular formula C9H12N2O2 B040783 Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI) CAS No. 114604-88-5](/img/structure/B40783.png)
Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI), commonly known as EPP, is a heterocyclic organic compound with potential applications in scientific research. EPP is a cyclic imide with a fused pyrazine ring and a hexahydrocyclopentapyrazine ring. This compound has attracted significant attention due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of EPP is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of specific enzymes and proteins. EPP has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
EPP has been reported to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. In addition, EPP has been reported to modulate the activity of various enzymes and proteins, making it a promising candidate for drug discovery and development. EPP has also been reported to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
EPP has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in drug discovery and development. However, EPP also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on EPP, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery and development, and the investigation of its mechanism of action and physiological effects. In addition, further research is needed to determine the potential toxicity of EPP and its suitability for use in clinical settings.
In conclusion, Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI), commonly known as EPP, is a heterocyclic organic compound with potential applications in scientific research. EPP has been reported to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties, and has potential applications in drug discovery and development. Further research is needed to fully understand the mechanism of action and physiological effects of EPP and to determine its suitability for use in clinical settings.
合成法
The synthesis of EPP can be achieved through several methods, including the reaction of maleic anhydride with ethyl vinyl ether in the presence of a catalyst, the reaction of maleic anhydride with 1,5-hexadiene, and the reaction of maleic anhydride with cyclohexene. These methods have been reported to yield EPP in good to excellent yields.
科学的研究の応用
EPP has potential applications in scientific research, particularly in the fields of medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In addition, EPP has been reported to modulate the activity of various enzymes and proteins, making it a promising candidate for drug discovery and development.
特性
CAS番号 |
114604-88-5 |
|---|---|
製品名 |
Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI) |
分子式 |
C9H12N2O2 |
分子量 |
180.2 g/mol |
IUPAC名 |
(3E,8aS)-3-ethylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C9H12N2O2/c1-2-6-9(13)11-5-3-4-7(11)8(12)10-6/h2,7H,3-5H2,1H3,(H,10,12)/b6-2+/t7-/m0/s1 |
InChIキー |
ZNFUNIIHSUSXNE-NZDKBLAQSA-N |
異性体SMILES |
C/C=C/1\C(=O)N2CCC[C@H]2C(=O)N1 |
SMILES |
CC=C1C(=O)N2CCCC2C(=O)N1 |
正規SMILES |
CC=C1C(=O)N2CCCC2C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2,4-Dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B40700.png)
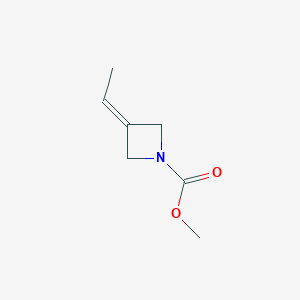

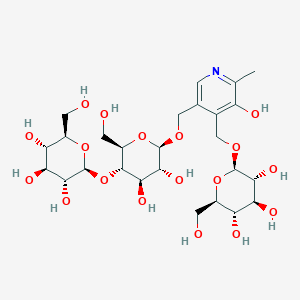
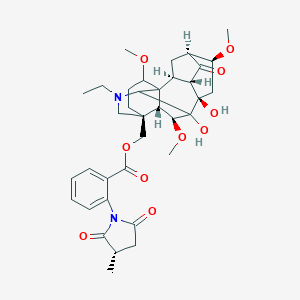
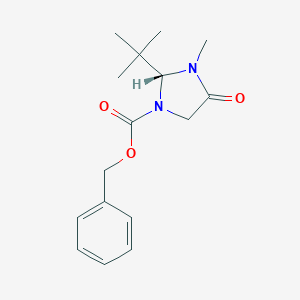
![(10R,13R,16R,19S)-16-butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B40714.png)
